Cas no 1153891-64-5 (2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol)

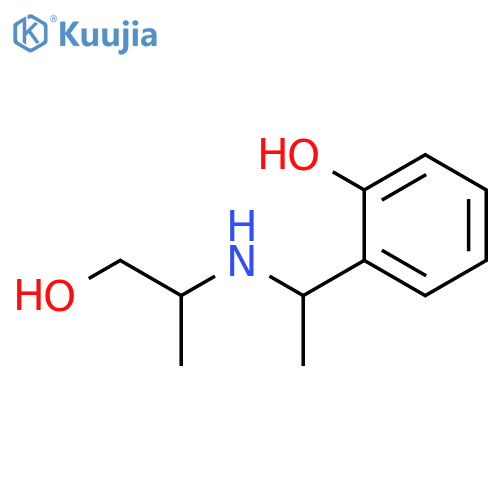

1153891-64-5 structure

商品名:2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol

CAS番号:1153891-64-5

MF:C11H17NO2

メガワット:195.258183240891

CID:5166776

2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol 化学的及び物理的性質

名前と識別子

-

- Phenol, 2-[1-[(2-hydroxy-1-methylethyl)amino]ethyl]-

- 2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol

-

- インチ: 1S/C11H17NO2/c1-8(7-13)12-9(2)10-5-3-4-6-11(10)14/h3-6,8-9,12-14H,7H2,1-2H3

- InChIKey: IWEZDBFEAYVQBD-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=CC=C1C(NC(C)CO)C

2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-166116-0.05g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 0.05g |

$468.0 | 2023-11-13 | |

| Enamine | EN300-166116-0.25g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 0.25g |

$513.0 | 2023-11-13 | |

| Enamine | EN300-166116-10g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 10g |

$2393.0 | 2023-11-13 | |

| Enamine | EN300-166116-250mg |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 250mg |

$513.0 | 2023-09-21 | ||

| Enamine | EN300-166116-5000mg |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 5000mg |

$1614.0 | 2023-09-21 | ||

| Enamine | EN300-166116-50mg |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 50mg |

$468.0 | 2023-09-21 | ||

| Ambeed | A1055537-1g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 1g |

$798.0 | 2024-04-26 | |

| Enamine | EN300-166116-2.5g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 2.5g |

$1089.0 | 2023-11-13 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00999962-1g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 95% | 1g |

¥5481.0 | 2023-03-01 | |

| Enamine | EN300-166116-10.0g |

2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol |

1153891-64-5 | 10.0g |

$4729.0 | 2023-02-17 |

2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol 関連文献

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

-

Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

1153891-64-5 (2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol) 関連製品

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1153891-64-5)2-{1-(1-hydroxypropan-2-yl)aminoethyl}phenol

清らかである:99%

はかる:1g

価格 ($):718.0